Heliosupine N-oxide

Description

Properties

Molecular Formula |

C20H31NO8 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3 |

InChI Key |

KDJGEXAPDZNXSD-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Heliosupine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of Heliosupine (B1236927) N-oxide, a pyrrolizidine (B1209537) alkaloid of significant interest in toxicological and pharmacological research. This document synthesizes current scientific knowledge on the distribution, quantification, and biosynthesis of this compound in the plant kingdom, offering a valuable resource for professionals in drug development and related scientific fields.

Natural Occurrence of Heliosupine N-oxide

This compound, like other pyrrolizidine alkaloids (PAs), is a secondary metabolite produced by plants primarily as a defense mechanism against herbivores. Its presence is predominantly documented in species belonging to the Boraginaceae, Asteraceae, and Fabaceae families. Notably, comprehensive studies have identified and quantified this compound in various species, with significant concentrations found in the genera Symphytum (Comfrey) and Cynoglossum (Hound's Tongue).

Quantitative Distribution in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even within the various organs of a single plant. The following table summarizes the quantitative data available for the distribution of this compound and its corresponding tertiary amine, Heliosupine, in selected plant species. It is important to note that PAs often exist in plants as both the N-oxide and the free base, with the N-oxide form generally being more abundant[1].

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |

| Symphytum officinale L. | Root | This compound | Present (quantification not specified) | [1] |

| Symphytum officinale L. | Root | Heliosupine | Present (quantification not specified) | [1] |

| Cynoglossum officinale L. | Not Specified | This compound | Present (quantification not specified) | [2] |

| Cynoglossum officinale L. | Not Specified | Heliosupine | Validated for quantification | [3] |

Note: The presence of this compound has been qualitatively confirmed in the roots of Symphytum officinale, although specific quantitative values were not provided in the cited literature. A validated method for the quantification of Heliosupine exists for Cynoglossum officinale, indicating its presence.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, branching from primary metabolic pathways. The core structure, a necine base, is derived from amino acids, which is then esterified with necic acids, also originating from amino acid metabolism.

The necine base of Heliosupine is heliotridine (B129409) . The biosynthesis of the pyrrolizidine ring system of the necine base starts with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed precursor for the necine base.

The necic acid moieties of Heliosupine are angelic acid and echimidinic acid. The biosynthesis of the angelic acid component originates from the amino acid L-isoleucine[4][5]. The echimidinic acid moiety is derived from the amino acid L-valine[4].

The final step in the biosynthesis of this compound is the N-oxidation of the tertiary nitrogen atom of the heliotridine base. This reaction is catalyzed by a specific N-oxidase enzyme.

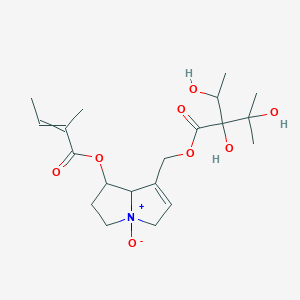

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of pyrrolizidine alkaloids due to its high sensitivity and selectivity.

Extraction of this compound from Plant Material

The following protocol is a generalized procedure based on validated methods for the extraction of pyrrolizidine alkaloids from plant samples[3][6].

Materials:

-

Dried and powdered plant material

-

Extraction solvent: 0.05 M Sulfuric acid in water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Ammonia (B1221849) solution

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction: Weigh approximately 2 grams of the homogenized plant material into a centrifuge tube. Add 20 mL of the acidic extraction solution. Sonicate the mixture for 15 minutes and then centrifuge. Collect the supernatant. Repeat the extraction on the plant residue with another 20 mL of the extraction solution.

-

Purification: Combine the supernatants and adjust the pH to neutral (pH 7) using an ammonia solution. The neutralized extract is then passed through a pre-conditioned SPE cartridge.

-

Elution: Wash the SPE cartridge with water to remove polar impurities. Elute the pyrrolizidine alkaloids, including this compound, with methanol.

-

Concentration: Evaporate the methanolic eluate to dryness under reduced pressure or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard. For example, for Echimidine-N-oxide (a structural isomer of this compound), a precursor ion of m/z 414 and product ions of m/z 352 and 254 have been used[7]. Specific transitions for this compound would need to be optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Quantify the concentration in the plant extracts by comparing the peak area of the analyte to the calibration curve.

Caption: General workflow for the analysis of this compound.

References

- 1. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids. Biosynthesis of the angelate component of heliosupine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. bfr.bund.de [bfr.bund.de]

- 7. shimadzu.com [shimadzu.com]

The Biosynthesis of Heliosupine N-oxide in Heliotropium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of secondary metabolites produced by thousands of plant species, including those of the genus Heliotropium. These compounds, particularly their N-oxide forms, are of significant interest due to their hepatotoxicity and potential as therapeutic agents. Heliosupine (B1236927) N-oxide is a characteristic PA found in several Heliotropium species. Understanding its biosynthetic pathway is critical for toxicology, pharmacology, and the potential for synthetic biology applications. This technical guide provides a comprehensive overview of the current understanding of the Heliosupine N-oxide biosynthesis pathway, summarizing key enzymatic steps, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the pathway and workflows.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are esters composed of a necine base (a bicyclic amino alcohol) and one or more necic acids.[1][2] They are primarily found in plants as N-oxides, which are less toxic than their tertiary amine counterparts but can be converted to the toxic form in the gut of herbivores.[3][4] The biosynthesis of PAs occurs in the roots of the plants, from where they are transported as N-oxides to other parts of the plant for storage.[5] The toxicity of PAs is linked to the presence of a double bond at the C1-C2 position of the necine base, which allows them to be metabolized in the liver to reactive pyrrolic esters that can form adducts with DNA and proteins.[4][6]

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Necine Base (Heliotridine): The synthesis of the core pyrrolizidine ring structure.

-

Formation of the Necic Acid (Heliotric Acid): The synthesis of the acid moiety that will be esterified to the necine base.

-

Esterification and N-oxidation: The final steps to assemble the complete molecule.

The overall pathway is a complex, multi-step process involving enzymes from several different classes.

Caption: Overview of the this compound biosynthetic pathway.

Biosynthesis of the Necine Base: Heliotridine

The formation of the pyrrolizidine core begins with the amino acid L-ornithine (or L-arginine, which can be converted to ornithine). Heliotridine is a stereoisomer of the more commonly studied necine base, retronecine.[7]

-

Putrescine Formation: L-ornithine is decarboxylated to form putrescine.

-

Homospermidine Synthesis: Two molecules of putrescine are condensed to form homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , which is considered the first committed and pathway-specific enzyme in PA biosynthesis.[7] HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism.[8]

-

Cyclization: Homospermidine is oxidized by a copper-dependent diamine oxidase, likely a homospermidine oxidase (HSO) , to a dialdehyde (B1249045) intermediate.[7]

-

Ring Formation: This dialdehyde undergoes a spontaneous intramolecular cyclization (Mannich-type reaction) to form the bicyclic pyrrolizidine ring system.[7]

-

Final Modifications: A series of enzymatic reduction and hydroxylation steps, which are not yet fully characterized, convert the initial ring structure into the final necine base, heliotridine.[7]

Caption: Biosynthetic pathway of the necine base, Heliotridine.

Biosynthesis of the Necic Acid: Heliotric Acid

The necic acid moiety of heliosupine is heliotric acid. It is known to be derived from the branched-chain amino acid L-valine.[7] The exact enzymatic steps and intermediates in the conversion of L-valine to heliotric acid in Heliotropium species have not been fully elucidated, but recent research has identified a key enzyme involved in the formation of C7-necic acids, the class to which heliotric acid belongs.[7]

Final Assembly: Esterification and N-oxidation

-

Esterification: The necine base, heliotridine, is esterified with heliotric acid to form the tertiary PA, heliosupine. The specific enzyme that catalyzes this reaction has not yet been identified but is presumed to be a type of transferase.[7]

-

N-oxidation: The final step is the oxidation of the tertiary nitrogen atom of heliosupine to form this compound. This reaction is catalyzed by a flavin-containing monooxygenase (FMO) .[3][9] While plant FMOs are known to be involved in various metabolic processes, including auxin biosynthesis and defense, the specific FMO responsible for PA N-oxidation in Heliotropium has not been isolated or characterized.[10]

Quantitative Data

Quantitative data on the enzymatic kinetics of the this compound pathway is currently unavailable in the literature. However, several studies have quantified the concentration of heliosupine and its N-oxide in various Heliotropium species. This data provides insights into the distribution and accumulation of these compounds within the plant.

Table 1: Concentration of Major PAs in Israeli Heliotropium Species (µg/g dry weight)

| Plant Species | Tissue | Europine-N-oxide | Heliotrine-N-oxide | Lasiocarpine-N-oxide | Total PAs |

| H. europaeum | Root | 1,760 ± 450 | 17,400 ± 4,300 | 4,200 ± 1,200 | 25,100 ± 6,200 |

| Stem | 1,400 ± 300 | 11,000 ± 2,300 | 2,700 ± 600 | 16,100 ± 3,300 | |

| Leaf | 1,300 ± 300 | 11,900 ± 2,800 | 2,800 ± 700 | 17,100 ± 4,000 | |

| Flower | 2,200 ± 600 | 20,200 ± 5,200 | 4,900 ± 1,300 | 29,100 ± 7,500 | |

| H. rotundifolium | Root | 13,000 ± 3,200 | 2,200 ± 600 | 800 ± 200 | 16,500 ± 4,100 |

| Stem | 10,700 ± 2,500 | 1,700 ± 400 | 200 ± 50 | 12,800 ± 3,000 | |

| Leaf | 12,900 ± 3,100 | 2,100 ± 500 | 200 ± 50 | 15,600 ± 3,700 | |

| Flower | 15,900 ± 3,800 | 2,600 ± 600 | 300 ± 70 | 19,400 ± 4,600 | |

| H. suaveolens | Root | 11,200 ± 2,700 | 4,100 ± 1,000 | 1,300 ± 300 | 17,200 ± 4,100 |

| Stem | 6,500 ± 1,500 | 2,400 ± 600 | 800 ± 200 | 10,000 ± 2,400 | |

| Leaf | 8,800 ± 2,100 | 3,200 ± 800 | 1,000 ± 250 | 13,500 ± 3,200 | |

| Flower | 10,500 ± 2,500 | 3,800 ± 900 | 1,200 ± 300 | 16,100 ± 3,800 |

Data summarized from a study on three native Heliotropium species in Israel. Note that Heliosupine is a heliotrine-type PA.[11]

Experimental Protocols

Isotope Tracer Studies for Pathway Elucidation

Tracer studies using stable or radioactive isotopes are fundamental to elucidating biosynthetic pathways.[12][13] For the necine base pathway, precursors such as [1,4-¹⁴C]putrescine or ¹³C- and ¹⁵N-labeled putrescine are fed to Heliotropium plant cultures (e.g., root cultures).[14] After a defined incubation period, the PAs are extracted and purified. The location and incorporation of the label in the final product (e.g., heliotridine) are determined using techniques like Liquid Scintillation Counting or NMR and Mass Spectrometry, which reveals how the precursor molecule was assembled.[13]

Caption: General workflow for an isotope tracer study.

Protocol for Extraction and Quantification of PAs and their N-oxides by LC-MS/MS

This protocol is a generalized method based on established procedures for the analysis of PAs in plant material.[15][16]

4.2.1 Materials and Reagents

-

Plant Material: Dried and finely ground Heliotropium tissue.

-

Extraction Solvent: 0.05 M Sulfuric acid in 50% aqueous methanol (B129727).

-

SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg.

-

SPE Conditioning Solvents: Methanol, Deionized Water.

-

SPE Wash Solvent: Deionized Water.

-

SPE Elution Solvent: 2.5% Ammonium (B1175870) hydroxide (B78521) in methanol.

-

LC-MS Grade Solvents: Acetonitrile, Water, Formic Acid, Ammonium Formate (B1220265).

-

PA Standards: Analytical standards for Heliosupine, this compound, and other relevant PAs.

-

Internal Standard: e.g., Jacobine (a PA not expected in Heliotropium).

4.2.2 Extraction Procedure

-

Weigh 2.0 g of homogenized plant sample into a 50 mL centrifuge tube.

-

Add an appropriate amount of internal standard.

-

Add 40 mL of the extraction solvent (0.05 M H₂SO₄ in 50% MeOH).

-

Shake vigorously for 30 minutes (e.g., using a mechanical shaker).

-

Centrifuge the extract for 10 minutes at ~3000 x g.

-

Filter the supernatant through a fluted filter paper. This is the crude extract.

4.2.3 Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: Load 2 mL of the crude extract onto the cartridge.

-

Washing: Wash the cartridge with 4 mL of water to remove interferences.

-

Elution: Elute the PAs with 4 mL of 2.5% ammonia (B1221849) in methanol.

-

Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water) for LC-MS/MS analysis.

4.2.4 LC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., X-Bridge C18, 2.1 x 150 mm, 2 µm) is suitable.[1]

-

Mobile Phase: A gradient elution using (A) 5 mM ammonium formate with 0.1% formic acid in water and (B) 5 mM ammonium formate with 0.1% formic acid in methanol is commonly employed.

-

Detection: Tandem mass spectrometry (MS/MS) operating in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Heliosupine and this compound must be determined using analytical standards. Quantification is performed using a matrix-matched calibration curve.

Caption: Workflow for PA extraction and analysis.

Homospermidine Synthase (HSS) Activity Assay (Proposed)

A specific, detailed protocol for HSS from Heliotropium is not available. However, an assay can be adapted from protocols for the closely related deoxyhypusine synthase (DHS) and other characterized HSS enzymes.[17][18]

-

Enzyme Extraction: Homogenize fresh root tissue in a suitable extraction buffer (e.g., Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents like DTT). Centrifuge to remove cell debris and use the crude supernatant or a partially purified fraction.

-

Reaction Mixture: In a microcentrifuge tube, combine the enzyme extract with a reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5), NAD⁺, and the substrates, putrescine and/or spermidine.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Product Derivatization and Analysis: The product, homospermidine, lacks a chromophore. Therefore, it must be derivatized before analysis. A common method is derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Quantification: The FMOC-derivatized homospermidine can be separated and quantified using reverse-phase HPLC with fluorescence detection. The amount of product formed over time is used to calculate enzyme activity.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Heliotropium species is partially understood. The initial steps leading to the formation of the necine base core are well-established through tracer studies. However, significant knowledge gaps remain. The specific enzymes responsible for the later stages of the pathway—namely the esterification of heliotridine with heliotric acid and the final N-oxidation of heliosupine—have yet to be identified and characterized in Heliotropium. Future research should focus on the isolation and functional characterization of these enzymes. This would involve a combination of protein purification, transcriptomics to identify candidate genes (e.g., for transferases and FMOs), and heterologous expression to confirm enzyme function. A complete understanding of the pathway would not only be of academic interest but could also enable the biotechnological production of specific PAs for pharmacological research and development.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavin-Dependent Monooxygenases as a Detoxification Mechanism in Insects: New Insights from the Arctiids (Lepidoptera) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. | Semantic Scholar [semanticscholar.org]

- 9. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 10. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bfr.bund.de [bfr.bund.de]

- 16. mdpi.com [mdpi.com]

- 17. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular intricacies of Crystalline Heliosupine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO) found in plants of the Boraginaceae family, notably Cynoglossum officinale (hound's tongue), has garnered scientific interest due to the established hepatotoxicity of related pyrrolizidine alkaloids.[1][2][3] While the parent alkaloid, heliosupine, is known to be more toxic than other alkaloids from the same plant, the N-oxide form is the predominant state within the plant.[2] Understanding the physical, chemical, and biological properties of crystalline this compound is crucial for toxicological assessments and for exploring any potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on crystalline this compound, including its physicochemical properties, experimental protocols for its analysis, and a proposed mechanism for its cytotoxic effects.

Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and biological interactions. While specific data for the crystalline form of this compound is not extensively reported in publicly available literature, the following information has been compiled from various sources.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₁NO₈ | |

| Molecular Weight | 413.5 g/mol | |

| CAS Number | 31701-88-9 | |

| Physical Description | Powder | [4] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| Purity (Reference Standard) | ≥90.0% (HPLC) |

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for the development of new analytical methods. The following sections outline general methodologies for the isolation, purification, and characterization of pyrrolizidine alkaloid N-oxides, which are applicable to this compound.

Isolation and Purification of Pyrrolizidine Alkaloid N-oxides

A general procedure for the extraction and purification of PANOs from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Heliotropium transoxanum) is extracted with a polar solvent such as methanol.

-

Acid-Base Partitioning: The crude extract is suspended in dilute acid (e.g., 1% HCl) and partitioned with a non-polar solvent (e.g., chloroform or ethyl acetate) to remove non-alkaloidal compounds. The aqueous phase, containing the protonated alkaloids and their N-oxides, is then basified (e.g., with NH₄OH to pH 10) to liberate the free bases, which can be extracted with an organic solvent. The N-oxides, being more polar, may remain in the aqueous phase or be partitioned to a limited extent.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform:methanol) to separate the different alkaloids and their N-oxides. Further purification can be achieved using preparative thin-layer chromatography (PTLC).

Crystallization of Pyrrolizidine Alkaloid N-oxides

A specific protocol for the crystallization of this compound is not detailed in the available literature. However, a general approach for obtaining crystalline alkaloids involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing for slow evaporation or cooling to induce crystallization. The choice of solvent is critical and is often determined empirically. For N-oxides, which are generally polar, a mixture of a polar solvent (in which it is soluble) and a less polar solvent (in which it is less soluble) can be effective.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not provided in the search results, general features for pyrrolizidine alkaloid N-oxides have been described.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a fragment ion with a mass of [M+H]⁺-16.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. A notable feature in the IR spectra of alkaloid N-oxides is the presence of characteristic absorption bands corresponding to the N-O group vibrations, typically found in the range of 928 cm⁻¹ to 971 cm⁻¹.[6]

Biological Activity and Signaling Pathways

The biological activity of this compound, particularly its cytotoxicity, is of significant interest. While the precise signaling pathways have not been fully elucidated for this specific compound, insights can be drawn from studies on related pyrrolizidine alkaloids and other cytotoxic natural products.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow to investigate the cytotoxic effects of a compound like this compound is as follows:

Caption: A generalized workflow for investigating the cytotoxic properties of a compound.

Hypothetical Signaling Pathway for this compound Induced Apoptosis

Based on the known mechanisms of related cytotoxic alkaloids, a plausible signaling pathway for this compound-induced apoptosis involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic cascade.

Caption: A proposed intrinsic apoptosis pathway potentially induced by this compound.

This hypothetical pathway suggests that this compound may induce cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), leading to the activation of the tumor suppressor protein p53. Activated p53 can then promote the expression of pro-apoptotic proteins like Bax and Bak, which in turn lead to mitochondrial dysfunction and the release of cytochrome c. This triggers the activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. It is important to note that this pathway is speculative and requires experimental validation for this compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of crystalline this compound. While foundational data such as molecular formula and solubility are established, a significant gap exists in the detailed characterization of its crystalline form, including specific physical constants and comprehensive spectroscopic data. The provided experimental protocols offer a general framework for the isolation and analysis of this compound. The proposed signaling pathway for its cytotoxicity, based on related compounds, serves as a hypothesis for future research. Further investigation is imperative to fully elucidate the properties and biological mechanisms of crystalline this compound, which will be critical for a thorough toxicological risk assessment and for exploring any potential therapeutic applications.

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Traditional uses, phytochemistry, pharmacology, toxicity and clinical application of traditional Chinese medicine Cynoglossum amabile: a review [frontiersin.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Biological activity of pyrrolizidine alkaloids like Heliosupine N-oxide

An In-depth Technical Guide on the Biological Activity of Pyrrolizidine (B1209537) Alkaloids like Heliosupine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide, most notably in the Boraginaceae, Compositae, and Leguminosae families.[1] These compounds serve as a defense mechanism for plants against herbivores.[2] Human and livestock exposure can occur through the consumption of contaminated food, herbal medicines, and dietary supplements, leading to significant health risks.[3][4] PAs are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom.[5] Their toxicity is largely dependent on the presence of a 1,2-unsaturated necine base, which makes them hepatotoxic.

This compound is a specific pyrrolizidine alkaloid belonging to the heliotridine-type. In many plants, PAs exist predominantly as their N-oxide derivatives. While PA N-oxides are generally more water-soluble and considered less toxic than their tertiary PA counterparts, they can be reduced back to the parent PA in the gut and liver, thereby acting as a pro-toxin. The biological activity of PAs, including their cytotoxicity, genotoxicity, and carcinogenicity, is a subject of extensive research due to their potential health risks and, paradoxically, their potential as anticancer agents.

Core Mechanism of Action: Metabolic Activation

The toxicity of 1,2-unsaturated PAs is not inherent but is a consequence of metabolic activation, primarily in the liver. This bioactivation is a critical first step that transforms the relatively inert parent alkaloid into highly reactive electrophilic metabolites.

Key Metabolic Pathways:

-

Activation (Oxidation): Cytochrome P450 monooxygenases (CYPs) in the liver metabolize the PA into dehydropyrrolizidine alkaloids (DHPAs), which are reactive pyrrolic esters. These DHPAs are potent alkylating agents that can readily react with cellular macromolecules.

-

Detoxification (Hydrolysis & N-Oxidation): PAs can also be detoxified through two main pathways. Hydrolysis by esterases cleaves the ester bonds, producing non-toxic necine bases and necic acids. Alternatively, oxidation of the nitrogen atom forms the corresponding PA N-oxide, which is a less toxic, water-soluble compound that can be more readily excreted.

The balance between these activation and detoxification pathways is a key determinant of the overall toxicity of a specific PA and varies between animal species.

Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Biological Activities and Associated Pathologies

The reactive DHPA metabolites are responsible for a cascade of toxic effects, primarily targeting the liver, but also affecting other organs like the lungs and kidneys.

Hepatotoxicity

The primary clinical manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD). This condition is characterized by damage to the sinusoidal endothelial cells in the liver, leading to obstruction of small hepatic veins, congestion, necrosis, and ultimately, liver failure.

Genotoxicity and Carcinogenicity

PAs are potent genotoxins. The electrophilic pyrrolic esters can bind covalently to the nitrogen and oxygen atoms in DNA bases, forming DNA adducts. This interaction can lead to:

-

DNA cross-linking

-

DNA strand breaks

-

Chromosomal aberrations

-

Gene mutations, with a characteristic signature of G:C to T:A transversions

This DNA damage underlies the mutagenic and carcinogenic properties of PAs, which have been shown to induce tumors, particularly in the liver, in experimental animals.

Cytotoxicity and Apoptosis Induction

At the cellular level, PAs and their metabolites induce cytotoxicity, primarily through the induction of apoptosis (programmed cell death). This process is crucial in both the pathogenesis of liver injury and the potential anticancer activity of some PAs. PA-induced apoptosis involves the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

1. Extrinsic (Death Receptor) Pathway:

-

Initiation: PAs can trigger the binding of death ligands like Tumor Necrosis Factor (TNF) and Fas Ligand (FasL) to their respective receptors (TNFR, FasR) on the cell surface.

-

Signal Transduction: This binding recruits adaptor proteins such as FADD and TRADD, forming a death-inducing signaling complex (DISC).

-

Caspase Activation: The DISC activates initiator caspases, primarily caspase-8 and caspase-10.

2. Intrinsic (Mitochondrial) Pathway:

-

Initiation: Cellular stress induced by PAs activates pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak).

-

MOMP: These proteins cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: Within the apoptosome, caspase-9 is activated.

3. Execution Phase:

-

Both activated caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway) converge to activate the executioner caspases, caspase-3 and caspase-7.

-

These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

PA-induced extrinsic and intrinsic apoptosis signaling pathways.

Quantitative Data on Biological Activity

Quantitative data for the biological activity of specific PAs can vary significantly based on the compound, the cell line or model system used, and the specific endpoint being measured. Data for this compound itself is limited, but studies on analogous PAs provide valuable context.

| Compound | Target/Assay | Cell Line / System | Result | Reference |

| This compound | Muscarinic Acetylcholine Receptor (mAChR) Inhibition | N/A | IC₅₀: 350 µM | |

| Indicine N-oxide | Cell Proliferation Inhibition | Various Cancer Cell Lines | IC₅₀: 46 - 100 µM | |

| Monocrotaline | Transcriptomic Dysregulation (DNA Damage Repair & Cell Cycle) | CYP3A4-overexpressing HepG2 cells | Significant at 300 µM | |

| Various PAs | Quantification in Honey | UHPLC-MS/MS | LOQ: 0.05 - 1.00 µg/kg | |

| Various PAs | Quantification in Tea | UHPLC-MS/MS | LOQ: 0.1 - 2.5 µg/kg |

Experimental Protocols

Investigating the biological activity of PAs involves a range of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

General experimental workflow for investigating the biological activity of PAs.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of a PA on cell viability.

-

Method (MTT Assay):

-

Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the PA (e.g., 5-300 µM) for 24, 48, or 72 hours. Include an untreated control and a vehicle control.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration causing 50% inhibition) can be calculated from the dose-response curve.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells following PA treatment.

-

Method (Flow Cytometry):

-

Cell Treatment: Seed cells in 6-well plates and treat with the PA at its IC₅₀ concentration for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Caspase Activity Assay

-

Objective: To measure the activity of key executioner caspases (e.g., caspase-3) to confirm apoptosis.

-

Method (Colorimetric Assay):

-

Cell Lysis: Treat cells with the PA as described above. Lyse the cells using a specific lysis buffer provided in a commercial kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. The cleavage of the substrate by active caspase-3 releases pNA, which produces a yellow color. Measure the absorbance at 405 nm.

-

Analysis: The level of caspase-3 activity is proportional to the colorimetric signal.

-

Genotoxicity Assessment (Micronucleus Assay)

-

Objective: To detect chromosomal damage by quantifying the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).

-

Method:

-

Cell Treatment: Treat cells with the PA for a duration equivalent to 1.5-2 normal cell cycles.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group using a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Conclusion and Future Directions

Pyrrolizidine alkaloids, including this compound, exhibit a complex profile of biological activities primarily driven by their metabolic activation into reactive pyrrolic esters. These metabolites are responsible for significant hepatotoxicity and genotoxicity through the formation of adducts with cellular macromolecules like proteins and DNA. A key mechanism of their cytotoxicity is the induction of apoptosis via both the intrinsic and extrinsic signaling pathways.

While the toxicity of PAs poses a considerable risk to human and animal health, their potent cytotoxic and cell cycle-arresting properties have also led to investigations into their potential as anticancer agents. The major challenge lies in separating the desired cytotoxic effects on cancer cells from the severe toxicity to healthy tissues, particularly the liver.

Future research should focus on:

-

Structure-Activity Relationship Studies: Elucidating how modifications to the PA structure can reduce hepatotoxicity while retaining or enhancing anticancer activity.

-

Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate systems to deliver PAs specifically to tumor sites, minimizing systemic exposure.

-

Biomarker Development: Identifying reliable biomarkers for early detection of PA-induced liver injury to better manage human exposure risks.

A deeper understanding of the precise molecular mechanisms and signaling pathways modulated by specific PAs like this compound will be critical for both mitigating their risks and potentially harnessing their biological activities for therapeutic benefit.

References

- 1. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloidosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytotoxic Effects of Heliosupine N-oxide on Cancer Cell Lines

Disclaimer: Publicly available research specifically detailing the cytotoxic effects of Heliosupine N-oxide on cancer cell lines is limited. This guide has been constructed based on the known mechanisms of action of structurally related pyrrolizidine (B1209537) alkaloid (PA) N-oxides, particularly Indicine N-oxide, to provide a comprehensive and scientifically grounded overview of the potential cytotoxic activities and mechanisms. All data and pathways described herein should be considered representative for this class of compounds and require experimental validation for this compound itself.

Introduction

This compound belongs to the pyrrolizidine alkaloid (PA) class of natural compounds. PAs are known for their wide range of biological activities, including significant hepatotoxicity and, in some cases, antitumor properties. The N-oxide derivatives of PAs are often considered less toxic than their parent alkaloids; however, they can be metabolically reduced in vivo to the corresponding tertiary alkaloids, which are then hepatically activated to cytotoxic pyrrolic esters. This biotransformation is a critical consideration in their toxicological and pharmacological assessment.

This technical guide provides a detailed examination of the potential cytotoxic effects of this compound against various cancer cell lines. It outlines plausible mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on data from analogous compounds. Detailed experimental protocols and data are presented to serve as a resource for researchers in oncology and drug development.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Based on studies of related pyrrolizidine alkaloid N-oxides like Indicine N-oxide, the cytotoxic effects of this compound are likely to be observed across a range of cancer cell lines.[1][2]

Table 1: Representative IC50 Values of a Pyrrolizidine Alkaloid N-oxide (Indicine N-oxide) Against Various Cancer Cell Lines.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | ~50 | [1] |

| MCF-7 | Breast Adenocarcinoma | ~75 | [1] |

| A549 | Lung Carcinoma | ~60 | [1] |

| P388 | Murine Leukemia | Not specified | |

| A204 | Rhabdomyosarcoma | Not specified |

Note: The IC50 values presented are for Indicine N-oxide and serve as an illustrative example of the potential potency of this compound.

Mechanisms of Cytotoxicity

The antitumor activity of pyrrolizidine alkaloids is often attributed to their ability to induce cellular damage, leading to cell cycle arrest and apoptosis. The primary mechanisms are believed to involve interactions with cellular macromolecules, particularly DNA and tubulin.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many cytotoxic agents exert their effects by triggering apoptotic pathways. For pyrrolizidine alkaloids, this can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common trigger is the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of pro-apoptotic signaling cascades.

Table 2: Hypothetical Apoptosis Induction Profile for this compound.

| Parameter | Observation in Related PAs | Potential Implication for this compound |

| Annexin V-FITC/PI Staining | Increased percentage of apoptotic cells | Indicates externalization of phosphatidylserine, an early apoptotic marker. |

| Caspase-3/7 Activation | Elevated levels of cleaved caspases | Suggests activation of executioner caspases, leading to apoptosis. |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease in ΔΨm | Points to mitochondrial dysfunction and release of pro-apoptotic factors. |

| Bax/Bcl-2 Ratio | Increased ratio | A shift towards a pro-apoptotic state. |

Disruption of the cell cycle is another key mechanism by which anticancer agents inhibit tumor growth. Pyrrolizidine alkaloids like Indicine N-oxide have been shown to arrest cells in the G2/M phase of the cell cycle, which is consistent with an antimitotic effect. This is often a consequence of interference with microtubule dynamics, which are essential for the formation of the mitotic spindle.

Table 3: Predicted Effects of this compound on Cell Cycle Distribution.

| Cell Cycle Phase | Expected Change in Cell Population (%) | Rationale based on Related PAs |

| G0/G1 | Decrease | Cells progress through G1 but are blocked later in the cycle. |

| S | No significant change or slight decrease | Cells may complete DNA synthesis before arresting. |

| G2/M | Significant Increase | Blockade of mitosis due to microtubule disruption or DNA damage. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of a compound's cytotoxic effects. The following are standard protocols that would be employed to evaluate this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, PI-positive cells are necrotic, and double-positive cells are in late apoptosis or necrosis.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Workflows and Pathways

Caption: Workflow for assessing the cytotoxic effects of this compound.

Caption: A potential intrinsic apoptosis pathway induced by this compound.

Caption: Proposed mechanism of M-phase arrest via microtubule disruption.

Conclusion

While direct experimental evidence for the cytotoxic effects of this compound on cancer cell lines is not yet available in the public domain, the known activities of related pyrrolizidine alkaloid N-oxides provide a strong basis for predicting its potential as an anticancer agent. It is plausible that this compound induces cytotoxicity through mechanisms involving DNA damage, microtubule disruption, induction of apoptosis, and cell cycle arrest at the G2/M phase. Further research is warranted to specifically investigate the efficacy and molecular mechanisms of this compound in various cancer models, which could validate its potential for development as a novel chemotherapeutic agent. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for such future investigations.

References

Allelochemical Properties of Heliosupine N-oxide in Plant Defense: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heliosupine N-oxide, a prominent pyrrolizidine (B1209537) alkaloid found in plants of the Boraginaceae family, particularly the genus Cynoglossum, plays a significant role in the plant's defense mechanisms. This technical guide synthesizes the current understanding of the allelochemical properties of this compound, presenting quantitative data on its phytotoxic effects, detailing experimental protocols for its study, and proposing a potential signaling pathway for its mode of action. The available research strongly indicates that extracts from plants containing this compound exhibit significant inhibitory effects on the germination and growth of competing plant species. While direct studies on the isolated compound are limited, the evidence from plant extracts provides a solid foundation for its role as a potent allelochemical. The proposed mechanism of action involves the induction of oxidative stress in target plants, a common pathway for phytotoxicity. This guide serves as a comprehensive resource for researchers investigating natural compounds in plant defense and for professionals in drug development exploring novel herbicidal agents.

Introduction to this compound and its Allelochemical Potential

This compound is a naturally occurring pyrrolizidine alkaloid (PA) synthesized by various plant species, notably Hound's Tongue (Cynoglossum officinale), as a chemical defense against herbivores.[1] PAs are a diverse group of secondary metabolites known for their biological activities, including toxicity to animals and insects.[2] The N-oxide form is often the more abundant and water-soluble state of these alkaloids in the plant.[1] Allelopathy, the chemical inhibition of one plant by another, is a critical component of plant-plant competition and ecosystem dynamics. Allelochemicals, such as this compound, are released into the environment through processes like root exudation, leaching from leaves, and decomposition of plant litter, subsequently affecting neighboring plants.[3][4] The study of these compounds is crucial for understanding plant ecology and for the potential development of natural herbicides.

Quantitative Data on Allelopathic Effects

Direct quantitative data on the allelopathic effects of isolated this compound is scarce in current literature. However, studies on aqueous extracts of Cynoglossum officinale, a plant rich in this compound, provide strong evidence of its phytotoxic properties. The following tables summarize the inhibitory effects of C. officinale leaf extracts on the seedling emergence and growth of several grass species.

Table 1: Effect of Cynoglossum officinale Aqueous Leaf Extract on Seedling Emergence

| Target Species | Concentration of Leaf Extract (% v/wt in soil) | Inhibition of Emergence after 4 days (%) | Inhibition of Emergence after 14 days (%) |

| Crested Wheatgrass | 4% | 43% | 13% |

| Prairie Junegrass | 4% | 42% | 20% |

| Idaho Fescue | 4% | No significant effect | No significant effect |

Table 2: Effect of Cynoglossum officinale Leaf Residue on Seedling Emergence of Forage Grasses

| Treatment | Inhibition of Emergence after 14 days (relative to control) |

| Leaf residue incorporated into soil (0.4g / 20g soil) | Delayed emergence |

| Leaf residue on soil surface (0.2g / 20g soil) | Tendency for greater inhibition |

Table 3: Effect of Leachate from Cynoglossum officinale Seeds on Root Elongation

| Target Species | Inhibition of Root Elongation (%) |

| Orchardgrass | Significant inhibition |

| Bluebunch Wheatgrass | Significant inhibition |

| Spotted Knapweed | Significant inhibition |

| Lamb's-quarters | Significant inhibition |

| Hound's-tongue | No significant inhibition |

Experimental Protocols

This section details the methodologies for the extraction of this compound and for conducting phytotoxicity bioassays.

Isolation and Purification of this compound

The isolation of this compound from its plant source, such as Cynoglossum officinale, involves a multi-step process to separate the N-oxide from other alkaloids and plant metabolites.

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., aerial parts) is extracted with methanol.

-

Acid-Base Partitioning: The methanolic extract is evaporated to dryness, redissolved in 2% HCl, and filtered. The acidic solution is then washed with diethyl ether to remove non-polar compounds.

-

Reduction of N-oxides (for total PA analysis, optional): A portion of the acidic solution can be treated with zinc dust to reduce the N-oxides to their corresponding free base alkaloids, allowing for the determination of total PA content.

-

Basification and Extraction of Free Base Alkaloids: The acidic solution is made basic with NH4OH and extracted with chloroform (B151607) or dichloromethane (B109758) to isolate the free base alkaloids.

-

Isolation of N-oxides: The remaining aqueous layer, containing the more polar N-oxides, is subjected to further purification.

-

Chromatography: The N-oxide fraction is purified using column chromatography (e.g., on silica (B1680970) gel or alumina) with a gradient of solvents (e.g., chloroform-methanol mixtures with increasing polarity).

-

Crystallization: The fractions containing this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent (e.g., acetone-methanol) to yield pure this compound.

-

Identification: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.

Phytotoxicity Bioassay

This protocol outlines a general method for assessing the allelopathic potential of a test compound, which can be adapted for this compound.

Protocol:

-

Test Species Selection: Choose a range of plant species, including both monocots and dicots, that are ecologically relevant to the source plant of the allelochemical.

-

Germination Assay:

-

Sterilize seeds of the test species.

-

Prepare a series of concentrations of the test compound (e.g., isolated this compound) dissolved in a suitable solvent (e.g., distilled water or a weak buffer). A solvent-only control is essential.

-

Place a set number of seeds (e.g., 25) on filter paper in sterile petri dishes.

-

Add a standard volume of the test solution or control to each petri dish.

-

Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).

-

Record the number of germinated seeds daily for a set period (e.g., 7-14 days).

-

-

Seedling Growth Assay:

-

For seeds that germinate, measure the radicle (root) and hypocotyl/coleoptile (shoot) length at the end of the experiment.

-

Alternatively, pre-germinate seeds in distilled water and then transfer seedlings with a uniform radicle length to petri dishes containing the test solutions.

-

Measure the increase in root and shoot length after a few days.

-

-

Data Analysis:

-

Calculate the germination percentage, germination rate, and seedling growth inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 (the concentration that causes 50% inhibition) for each parameter.

-

Proposed Signaling Pathway and Mechanism of Action

While the precise signaling pathway for this compound-induced phytotoxicity has not been elucidated, a plausible mechanism involves the induction of oxidative stress in the target plant cells. Pyrrolizidine alkaloids have been shown to cause oxidative damage in animal cells, and a similar mechanism is likely in plants.

When a target plant is exposed to this compound, the compound may be taken up by the roots or leaves. Inside the plant cells, it could interfere with cellular processes, leading to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This increase in ROS disrupts the cellular redox balance, causing oxidative stress. The excess ROS can then damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately leading to inhibition of cell division, elongation, and eventually cell death, manifesting as reduced germination and stunted growth.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allelopathic Influence of Houndstongue (Cynoglossum officinale) and Its Modification By UV-B Radiation | Weed Technology | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

Isolating Excellence: A Technical Guide to the Purification of Heliosupine N-oxide from Myosotis arvensis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation and purification of Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid N-oxide (PANO), from the plant Myosotis arvensis (Field Forget-me-not). This document outlines detailed experimental protocols, data presentation, and visual workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data Summary

While specific yield and purity data for the isolation of this compound from Myosotis arvensis is not extensively reported in publicly available literature, the following table summarizes relevant quantitative information regarding the presence of this compound in the plant, based on a study of its leaching from plant extracts. This data can serve as a preliminary benchmark for extraction efficiency.

| Parameter | Value | Source |

| Plant Species | Myosotis arvensis | [1] |

| Compounds Detected | Intermedine-N-oxide (ImNO), this compound (HsNO), Heliosupine (Hs) | [1] |

| Leaching from Cold Extract (77-84% of total PAs) | Higher proportion of water-soluble N-oxides (HsNO and ImNO) | [1] |

| Leaching from Hot Extract (65-71% of total PAs) | Lower proportion of N-oxides compared to cold extract | [1] |

Experimental Protocols

The following protocols are a synthesis of established methods for the extraction and purification of pyrrolizidine alkaloid N-oxides from plants of the Boraginaceae family, adapted for Myosotis arvensis.

Plant Material Collection and Preparation

-

Collection: Harvest the aerial parts (leaves, stems, and flowers) of Myosotis arvensis during its flowering season.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: Grind the dried plant material to a fine powder using a laboratory mill.

Extraction of Crude Alkaloid Mixture

This protocol is based on the principle of extracting polar alkaloid N-oxides using an acidified polar solvent.

-

Maceration: Suspend the powdered plant material in a 0.05 M sulfuric acid solution in methanol (B129727) (1:10 w/v).

-

Sonication: Sonicate the mixture for 15 minutes at room temperature to facilitate cell wall disruption and extraction. Repeat this step twice.[2]

-

Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes to pellet the solid plant material.[2]

-

Supernatant Collection: Decant and collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 1-4) on the plant material pellet to ensure exhaustive extraction.

-

Pooling and Neutralization: Combine the supernatants from all extractions and neutralize to pH 7 with a 2.5% ammonia (B1221849) solution in methanol.[2]

-

Filtration: Filter the neutralized extract through a folded filter to remove any fine particulate matter.[2]

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Solid-Phase Extraction (SPE)

This step serves to clean up the crude extract and isolate the total alkaloid fraction (tertiary bases and N-oxides) using a strong cation-exchange (SCX) cartridge.

-

Sample Preparation: Dissolve the crude extract in a minimal amount of 0.05 M sulfuric acid.

-

Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[3]

-

Sample Loading: Load the acidified crude extract onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[3]

-

Washing: Wash the cartridge with 6 mL of deionized water followed by 6 mL of methanol to remove non-basic impurities.[3]

-

Elution: Elute the retained pyrrolizidine alkaloids and their N-oxides with 10 mL of a 2.5% ammonia solution in methanol.[3]

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

Isolation of this compound by Preparative HPLC

Final purification of this compound is achieved using preparative high-performance liquid chromatography (prep-HPLC).

-

Sample Preparation: Reconstitute the dried eluate from the SPE step in the initial mobile phase for HPLC.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is suitable for the separation of polar compounds.[4]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both containing an acidic modifier such as 0.1% formic acid, is commonly used. The gradient should be optimized to achieve separation of this compound from other co-eluting alkaloids.[5]

-

Detection: UV detection at a wavelength of approximately 220 nm is suitable for pyrrolizidine alkaloids.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV or HPLC-MS.[6]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound from Myosotis arvensis.

Biological Activity and Signaling Pathways

This compound, like other pyrrolizidine alkaloid N-oxides, is of interest for its potential biological activities.

This compound has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7][8] This interaction can modulate cholinergic signaling in the nervous system.

While a specific signaling pathway for this compound-induced cytotoxicity is not well-defined, the general mechanism for the genotoxicity of PANOs involves metabolic activation in the liver.[9][10][11][12][13] This process leads to the formation of reactive metabolites that can damage DNA.

References

- 1. Fate of Pyrrolizidine Alkaloids in Soil: Insights from Myosotis arvensis L. and Senecio vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Determination of pyrrolizidine alkaloids - Solid phase extraction using very strong mixed mode cation exchanger [chromaappdb.mn-net.com]

- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Lifeasible [lifeasible.com]

- 9. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Heliosupine N-oxide as a Ligand in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliosupine N-oxide, a pyrrolizidine (B1209537) alkaloid, has been identified as an inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] As a member of the G protein-coupled receptor (GPCR) family, mAChRs are crucial in mediating a wide range of physiological functions, making them significant targets in drug discovery. Understanding the interaction of ligands like this compound with these receptors is vital for elucidating its pharmacological profile and potential therapeutic applications.

These application notes provide a comprehensive guide for utilizing this compound in receptor binding assays, including detailed protocols and data presentation for researchers in pharmacology and drug development.

Quantitative Data Summary

The available quantitative data for the binding of this compound to muscarinic acetylcholine receptors is currently limited. The primary reported value is a non-specific IC50. Further research is required to determine the binding affinities (Ki) for individual muscarinic receptor subtypes (M1-M5). A recent computational study suggests that pyrrolizidine alkaloids, as a class, may act as antagonists at the M1 muscarinic receptor.[5][6][7]

| Ligand | Receptor Target | Assay Type | Measured Value (IC50) | Reference |

| This compound | Muscarinic Acetylcholine Receptors (mAChR) | Not Specified | 350 µM | [1][2][3][4] |

Note: The provided IC50 value does not specify the muscarinic receptor subtype(s) or the specific assay conditions. Researchers are encouraged to use the protocols outlined below to determine subtype-specific Ki values.

Signaling Pathways

Muscarinic acetylcholine receptors are comprised of five subtypes (M1-M5) which couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Caption: Muscarinic Receptor Signaling Pathways

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype. This protocol is a generalized procedure and may require optimization based on the specific receptor subtype and laboratory conditions.

Objective:

To determine the binding affinity (Ki) of this compound for a specific human muscarinic acetylcholine receptor subtype (M1, M2, M3, M4, or M5) expressed in a cell line (e.g., CHO or HEK293 cells) via a competitive radioligand binding assay using a known muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

This compound: Stock solution in an appropriate solvent (e.g., DMSO).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Workflow Diagram:

Caption: Competitive Radioligand Binding Assay Workflow

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

-

Dilute the [³H]-NMS stock to a working concentration in the assay buffer. The final concentration should be approximately equal to its Kd for the receptor subtype being tested.

-

Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined optimal protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, cell membranes, and [³H]-NMS.

-

Non-specific Binding: Add assay buffer, cell membranes, [³H]-NMS, and a high concentration of atropine (B194438) (e.g., 1 µM).

-

Competitive Binding: Add assay buffer, cell membranes, [³H]-NMS, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Inhibition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Conclusion

This compound presents an interesting candidate for further investigation as a muscarinic acetylcholine receptor ligand. The protocols and information provided herein offer a framework for researchers to conduct detailed binding assays to fully characterize its pharmacological profile. Elucidating the subtype selectivity and binding kinetics of this compound will be crucial for understanding its potential therapeutic and toxicological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Analysis of Heliosupine N-oxide Hepatotoxicity in Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heliosupine N-oxide is a pyrrolizidine (B1209537) alkaloid (PA) N-oxide. PAs are known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver to reactive pyrrolic metabolites.[1][2] These reactive metabolites can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and hepatic sinusoidal obstruction syndrome (HSOS).[3] While PA N-oxides are generally considered detoxification products, they can be reduced back to the parent PA in the liver and subsequently undergo metabolic activation, thus contributing to hepatotoxicity.[3] This document provides detailed protocols for the in vitro analysis of this compound's hepatotoxicity using liver microsomes, focusing on metabolic stability, metabolite profiling, and the assessment of bioactivation pathways.

Key Concepts in this compound Metabolism

The in vitro metabolism of this compound in liver microsomes is expected to follow two main pathways, as illustrated below. Understanding these pathways is crucial for designing and interpreting hepatotoxicity studies.

Caption: Metabolic activation pathway of this compound.

Data Presentation

Table 1: Example Kinetic Parameters for Pyrrolizidine Alkaloid Metabolism in Liver Microsomes

The following table presents example kinetic parameters for the metabolism of a related PA, monocrotaline, to its N-oxide.[4] Note: These values are for illustrative purposes only. The specific kinetic parameters for this compound must be determined experimentally.

| Parameter | Value | Unit |